molecular formula C14H18N4O4S B3966208 ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

Cat. No. B3966208
M. Wt: 338.38 g/mol
InChI Key: OLSHQZAPNIDTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as NPPB, is a chemical compound that has been widely used in scientific research for its ability to inhibit chloride channels. It was first synthesized in the 1980s and has since been used in various studies to understand the mechanism of action of chloride channels and their role in various physiological processes.

Mechanism of Action

Ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate works by blocking the pore of chloride channels, preventing chloride ions from passing through. This leads to a decrease in chloride conductance and hyperpolarization of the cell membrane. The exact mechanism by which this compound interacts with chloride channels is still not fully understood, but it is believed to involve binding to a specific site on the channel protein.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the regulation of ion transport in epithelial cells, and the modulation of synaptic transmission in the central nervous system. It has also been shown to have anti-inflammatory and anti-tumor properties, although the exact mechanisms underlying these effects are still not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its ability to selectively inhibit chloride channels, making it a useful tool for studying the function of these channels in various biological systems. However, it should be noted that this compound can also inhibit other ion channels, such as potassium channels, at higher concentrations, which may limit its usefulness in certain experiments.

Future Directions

There are numerous potential future directions for research involving ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of interest is the development of more selective and potent inhibitors of chloride channels, which could be used to better understand the role of these channels in various physiological processes. Another area of potential research is the investigation of the anti-inflammatory and anti-tumor properties of this compound, which could have important implications for the development of new therapies for these conditions. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to a better understanding of the role of chloride channels in health and disease.

Scientific Research Applications

Ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been used in numerous scientific studies to investigate the role of chloride channels in various physiological processes. It has been shown to inhibit the activity of both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying the function of these channels in cells and tissues.

properties

IUPAC Name

ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-2-22-14(19)17-9-7-16(8-10-17)13(23)15-11-3-5-12(6-4-11)18(20)21/h3-6H,2,7-10H2,1H3,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSHQZAPNIDTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.